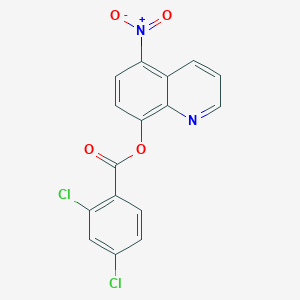

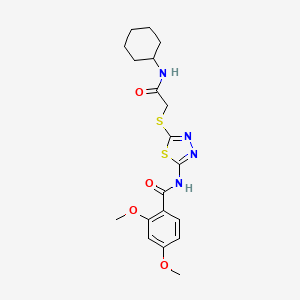

2-(5,6-二甲基-1H-苯并咪唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide, particularly those labeled with deuterium and tritium, has been described in the literature. 4,5-Dimethyl-O-phenylenediamine is subjected to deuteration and tritiation to introduce labels at specific positions in the benzimidazole ring system, demonstrating the compound's ability to undergo modification for research purposes (R. Hsi & L. Skaletzky, 1980).

Molecular Structure Analysis

The molecular conformation and crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, a similar compound, has been determined using X-ray diffractometric data. Intramolecular hydrogen bonding plays a critical role in stabilizing the molecular conformation, highlighting the importance of specific interactions in defining the structure of benzimidazole derivatives (T. Banerjee et al., 1991).

Chemical Reactions and Properties

The reactivity of benzimidazole derivatives has been explored through various chemical reactions, including the synthesis of deuterium and tritium-labeled compounds. These reactions showcase the versatility and reactivity of the benzimidazole ring, providing insights into the chemical properties of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide derivatives (R. Hsi & L. Skaletzky, 1980).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their crystal structure and molecular conformation, have been characterized in detail. X-ray crystallography has revealed the importance of intramolecular hydrogen bonding and the planar nature of the benzimidazole core, contributing to the compound's stability and reactivity (T. Banerjee et al., 1991).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical behaviors, including the ability to participate in hydrogen bonding and undergo various chemical reactions. The synthesis and modification of these compounds demonstrate their chemical versatility and the potential for further functionalization (R. Hsi & L. Skaletzky, 1980).

科学研究应用

合成和标记

- 2-(5,6-二甲基-1H-苯并咪唑-1-基)乙酰胺已被用于合成标记化合物,特别是与氘和氚一起。合成涉及使用氘化和氚化水标记4,5-二甲基-O-苯二胺。在苯并咪唑环系统形成后,这些标记的稳定性得到保证 (Hsi & Skaletzky, 1980)。

腐蚀抑制

- 苯并咪唑衍生物,包括2-(5,6-二甲基-1H-苯并咪唑-1-基)乙酰胺,已被研究其对腐蚀的抑制潜力。这些衍生物在酸性环境中对碳钢显示出显著的抑制性能,其中一种衍生物的抑制效率高达95% (Rouifi et al., 2020)。

染料中间体市场分析

- 在染料中间体市场上,一项研究揭示了一个商业交付的化合物,最初被认为是一种常见的染料中间体,实际上是5-氨基-4-氯-2,7-二甲基-1H-苯并咪唑。这凸显了在工业应用中准确合成和表征的重要性 (Drabina et al., 2009)。

pKa值测定

- 已对2-(5,6-二甲基-1H-苯并咪唑-1-基)乙酰胺衍生物的pKa值进行了测定。这对于了解化合物在不同pH环境中的行为至关重要,这对于各种化学和制药应用是必不可少的 (Duran & Canbaz, 2013)。

驱虫活性

- 对2-(5,6-二甲基-1H-苯并咪唑-1-基)乙酰胺的一些衍生物进行了驱虫活性评估,显示出与标准驱虫药物相比,对麻痹和杀死蠕虫的显著结果 (Sawant & Kawade, 2011)。

安全和危害

作用机制

Target of Action

The primary targets of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide are likely to be microbial cells, as benzimidazole derivatives have been reported to exhibit potent antimicrobial activities . They have shown biological activities against bacteria such as S. aureus, S. mutans, B. subtilis, E. coli, S. typhi, P. aeruginosa, and fungi like C. albicans, A. flavus, and A. niger .

Mode of Action

The interaction could involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .

Biochemical Pathways

Given the antimicrobial activity of benzimidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the microbial cells, leading to their death .

Pharmacokinetics

The solubility of a compound in common organic solvents can influence its bioavailability .

Result of Action

The result of the action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is likely to be the death of the microbial cells, given its antimicrobial activity . This results in the inhibition of the growth of the microbes, thereby preventing the spread of the infection .

Action Environment

The action, efficacy, and stability of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide can be influenced by various environmental factors. For instance, the compound is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . Therefore, the presence of these solvents in the environment can affect the compound’s action and efficacy.

属性

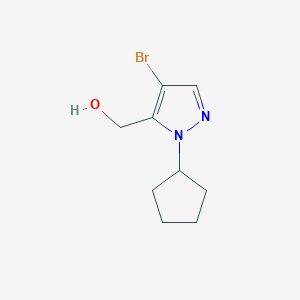

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCAUGSWPOZEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)